Cas no 1171938-75-2 (4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline)

4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline structure
1171938-75-2 structure
Product Name:4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline
CAS No:1171938-75-2
MF:C7H6FN5
MW:179.154443264008
MDL:MFCD16705413
CID:5215739
Update Time:2025-10-29

4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-3-(2H-tetrazol-5-yl)benzenamine
    • 4-Fluoro-3-(1H-tetrazol-5-yl)-phenylamine
    • BB 0238723
    • 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline
    • MDL: MFCD16705413
    • Inchi: 1S/C7H6FN5/c8-6-2-1-4(9)3-5(6)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
    • InChI Key: PRHHPAGZCOKFIF-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C1N=NNN=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 178
  • XLogP3: 0.6
  • Topological Polar Surface Area: 80.5

4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline Pricemore >>

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Additional information on 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline

Exploring the Chemical and Pharmaceutical Significance of 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS No. 1171938-75-2)

In the dynamic landscape of medicinal chemistry and drug discovery, 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline with CAS number 1171938-75-2 stands out as a compound of significant interest due to its unique structural features and potential applications. This aromatic amine derivative integrates a fluorine atom and a tetrazole ring, both of which are pivotal in enhancing molecular properties such as bioavailability, metabolic stability, and binding affinity. Researchers and pharmaceutical developers are increasingly focusing on such fluorinated tetrazole compounds as they align with current trends in optimizing small molecule therapeutics for improved efficacy and reduced side effects. The compound's molecular framework makes it a valuable intermediate in synthesizing novel agents targeting various biological pathways, reflecting the growing emphasis on precision medicine and personalized healthcare solutions that dominate contemporary scientific discussions.

The chemical structure of 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline comprises an aniline backbone substituted with a fluorine atom at the para position and a tetrazole ring at the meta position. This arrangement contributes to its distinct physicochemical properties, including a moderate logP value indicative of good lipophilicity, which is crucial for membrane permeability in biological systems. The presence of the tetrazole moiety enhances hydrogen bonding capabilities, often leading to stronger interactions with enzymatic targets, while the fluorine atom introduces electron-withdrawing effects that can influence the compound's acidity and stability. These characteristics are essential in drug design, as they align with the Lipinski's Rule of Five parameters, ensuring that derivatives of this compound have a higher likelihood of oral bioavailability. Such attributes make it a subject of extensive research in computational chemistry and molecular modeling, where scientists leverage AI-driven drug discovery tools to predict activity and optimize structures for specific therapeutic targets.

Applications of 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline span across multiple domains, with a primary focus on pharmaceutical development. It serves as a key building block in the synthesis of small molecule inhibitors for enzymes and receptors involved in diseases such as cancer, inflammation, and metabolic disorders. For instance, its tetrazole group can mimic carboxylic acid bioisosteres, offering improved metabolic resistance and reduced toxicity in drug candidates. This is particularly relevant in the context of kinase inhibitors, a hot topic in oncology research, where compounds like this are explored for their potential to modulate signaling pathways with high specificity. Additionally, the fluorinated aspect ties into the broader trend of fluorine in medicinal chemistry, as fluorinated compounds often exhibit enhanced pharmacokinetic profiles, making them attractive for developing next-generation therapeutics that address unmet medical needs highlighted in recent healthcare innovations.

From a synthetic perspective, the preparation of 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline involves multi-step organic reactions, typically starting from fluorinated aniline precursors followed by cyclization to introduce the tetrazole ring. Advanced techniques such as microwave-assisted synthesis and flow chemistry are employed to improve yield and purity, reducing environmental impact through greener methodologies—a concern increasingly voiced in scientific communities focused on green chemistry and sustainability. The compound's stability under various conditions allows for its use in high-throughput screening assays, facilitating rapid identification of lead compounds in drug discovery pipelines. This aligns with the rising interest in automated synthesis platforms and machine learning in chemistry, where efficient production of such intermediates accelerates research timelines and supports the development of innovative treatments for global health challenges.

Market dynamics and research trends indicate a growing demand for specialized intermediates like 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline, driven by expansions in the pharmaceutical and biotechnology sectors. With the global push towards personalized medicine and targeted therapies, compounds with precise functional groups are crucial for designing drugs with minimal off-target effects. Recent publications and patent filings highlight its utility in developing agents for neurological and cardiovascular diseases, areas that see high search volume in academic and industrial databases due to their societal impact. Moreover, the integration of computational approaches in compound optimization resonates with FAQs from researchers seeking efficient ways to enhance drug likeness and reduce development costs, making this compound a focal point in educational and professional discussions about modern chemical innovation.

In conclusion, 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS No. 1171938-75-2) embodies the intersection of advanced chemical synthesis and therapeutic potential, catering to contemporary interests in AI-enhanced drug design and sustainable science. Its structural elegance and multifunctional nature position it as a valuable asset in the quest for novel medical solutions, underscoring the importance of such intermediates in shaping the future of healthcare. As research continues to evolve, this compound will likely remain a subject of intense study, contributing to breakthroughs that address pressing health issues while adhering to ethical and environmental standards in chemical manufacturing.

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